

use of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-2 in microbial MFA

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Compound of Interest

Compound Name: (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-2

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Answering the user's request.## Application Notes: Use of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-2 in Microbial Metabolic Flux Analysis

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Introduction

Metabolic Flux Analysis (MFA) is a critical tool for quantifying the rates (fluxes) of intracellular metabolic reactions, providing deep insights into cellular physiology.[1] The most powerful implementation, ¹³C-Metabolic Flux Analysis (¹³C-MFA), uses substrates labeled with the stable isotope ¹³C to trace the flow of carbon atoms through the metabolic network.[2][3] By measuring the isotopic labeling patterns in metabolic products, typically protein-bound amino acids or other stable intracellular metabolites, researchers can computationally estimate the fluxes throughout the central carbon metabolism.[4][5]

This document details the application and protocols for using (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-2 (also known as D-Erythrose-[2-¹³C]) as a tracer for microbial MFA studies. D-Erythrose is a four-carbon aldose sugar that serves as a key intermediate in the Pentose Phosphate Pathway (PPP) in the form of Erythrose-4-Phosphate (E4P).[6] Using D-Erythrose specifically labeled at the second carbon atom provides a unique tool to probe the fluxes of the PPP and connected pathways with high resolution.

Principle of the Method

When microorganisms are cultured with D-Erythrose-[2- ^{13}C] as a carbon source, the labeled sugar is taken up and phosphorylated to form D-Erythrose-4-Phosphate-[2- ^{13}C]. This labeled intermediate directly enters the non-oxidative branch of the Pentose Phosphate Pathway. The ^{13}C label at the C2 position is then transferred to other key intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, through the actions of transketolase and transaldolase.

The specific distribution of this ^{13}C label into biomass precursors, such as amino acids and nucleotides, is directly dependent on the relative activities of the interconnected metabolic pathways. For example, the labeling pattern of aromatic amino acids (phenylalanine, tyrosine, tryptophan), which use E4P as a precursor, will be particularly informative. By measuring these labeling patterns using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, a computational model can be used to solve for the intracellular fluxes that best explain the observed data.[2]

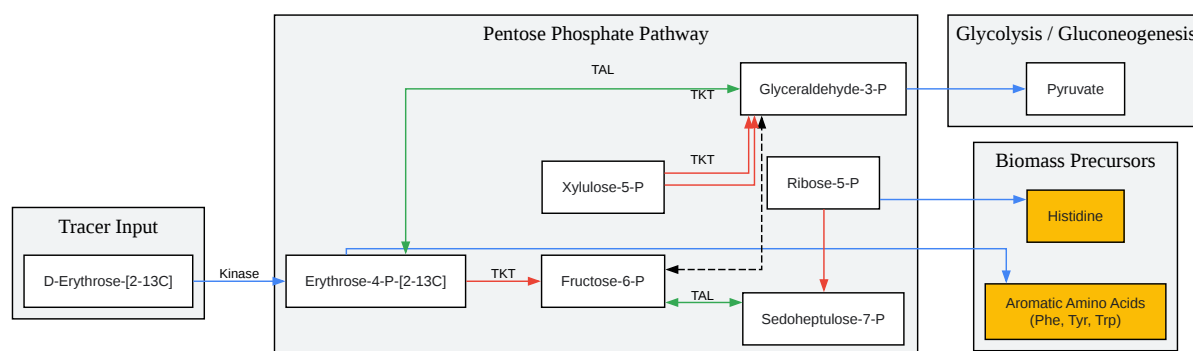
Applications

The use of D-Erythrose-[2- ^{13}C] is particularly advantageous for:

- **Probing the Pentose Phosphate Pathway:** Provides a direct entry point for the label into the non-oxidative PPP, allowing for precise quantification of fluxes through transketolase and transaldolase reactions.
- **Studying Aromatic Amino Acid Biosynthesis:** E4P is a direct precursor for the shikimate pathway, which produces aromatic amino acids. This tracer is ideal for metabolic engineering efforts aimed at overproducing these compounds.
- **Investigating Metabolism of Four-Carbon Sugars:** Essential for studying microorganisms that can naturally utilize C4 sugars, such as certain species of *Brucella* or *Alcaligenes*. [7][8] In some bacteria, erythritol is metabolized exclusively via D-erythrose-4-phosphate, making this tracer highly relevant. [7][9][10]
- **Complementing Glucose-Based MFA:** Can be used in parallel with glucose-based labeling experiments to resolve fluxes that are otherwise difficult to distinguish. [11]

Metabolic Pathway and Label Propagation

The ^{13}C label from D-Erythrose-[2- ^{13}C] enters the central metabolism at the level of Erythrose-4-Phosphate (E4P). The diagram below illustrates its entry into the non-oxidative Pentose Phosphate Pathway and the subsequent transfer of the labeled carbon atom.

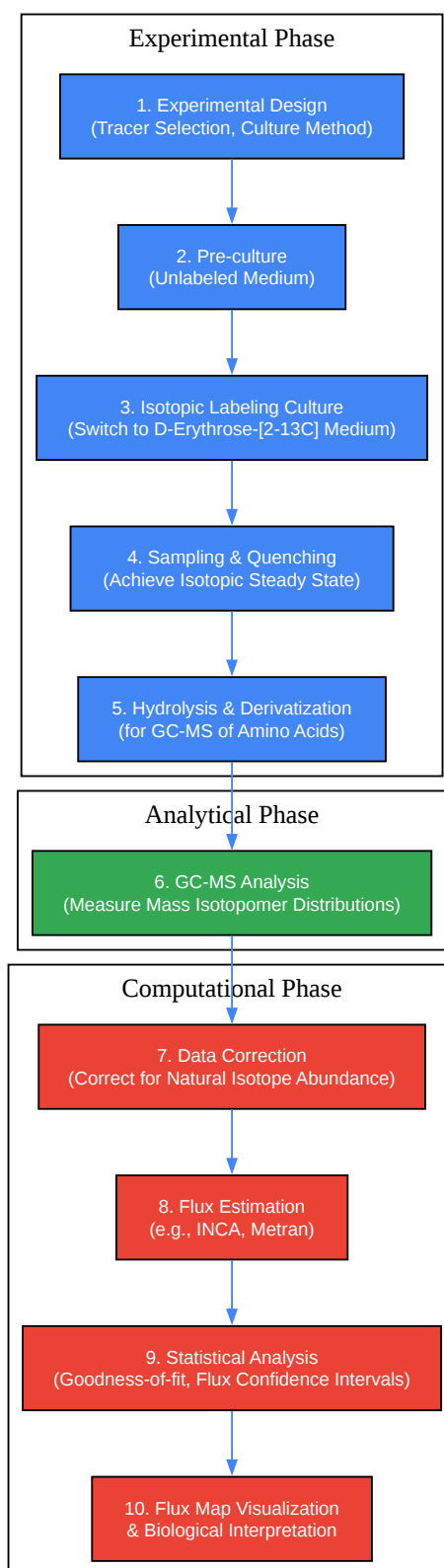


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Caption: Metabolic fate of D-Erythrose-[2- ^{13}C] in central carbon metabolism.

Experimental Workflow

A typical ^{13}C -MFA experiment involves several key stages, from culturing the microbes with the labeled substrate to computational analysis. The overall workflow is depicted below.



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Caption: General experimental workflow for a ¹³C-Metabolic Flux Analysis study.

Detailed Experimental Protocols

The following protocols are generalized for microbial cultures and should be optimized for the specific organism and experimental setup. A standard approach involves analyzing the labeling patterns of proteinogenic amino acids, which provides a time-integrated and robust measurement of precursor labeling.[\[4\]](#)[\[5\]](#)

Protocol 1: Isotopic Labeling of Microbial Cultures

- **Media Preparation:** Prepare a defined minimal medium where D-Erythrose is the sole or primary carbon source. For a 1L culture, a typical concentration is 2-5 g/L. To ensure the label is not diluted, use high-purity D-Erythrose-[2-¹³C] (>98% enrichment). All other components (nitrogen source, salts, trace elements) should be at standard concentrations.
- **Pre-culture:** Inoculate a starter culture in a medium containing unlabeled D-Erythrose (or another suitable carbon source) and grow until the mid-exponential phase.
- **Labeling Culture:** Inoculate the main culture (containing D-Erythrose-[2-¹³C]) with an appropriate volume of the pre-culture to a starting OD₆₀₀ of ~0.1.
- **Cultivation:** Grow the cells in a bioreactor or shake flask under controlled conditions (e.g., 37°C, 250 rpm, controlled pH). Monitor cell growth by measuring OD₆₀₀.
- **Sampling:** Once the culture reaches a metabolic and isotopic steady state (typically after 5-7 generations in the labeled medium), rapidly withdraw a defined volume of cell culture (e.g., 10 mL for an OD₆₀₀ of 2.0).

Protocol 2: Quenching, Extraction, and Hydrolysis

- **Quenching:** Immediately quench metabolic activity by transferring the cell suspension into a tube containing 3-5 volumes of pre-chilled (-20°C) 60% methanol solution. This ensures that enzyme activity ceases instantly.
- **Cell Lysis & Extraction:** Centrifuge the quenched cell suspension at high speed (e.g., 10,000 x g, 4°C) to pellet the cells. Discard the supernatant. Wash the pellet with a cold buffer.
- **Protein Hydrolysis:** Resuspend the cell pellet in 1 mL of 6 M HCl. Transfer to a screw-cap tube and incubate at 105°C for 24 hours to hydrolyze the cellular protein into constituent

amino acids.

- **Drying:** After hydrolysis, centrifuge to remove cell debris. Transfer the supernatant to a new tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

Protocol 3: Derivatization and GC-MS Analysis

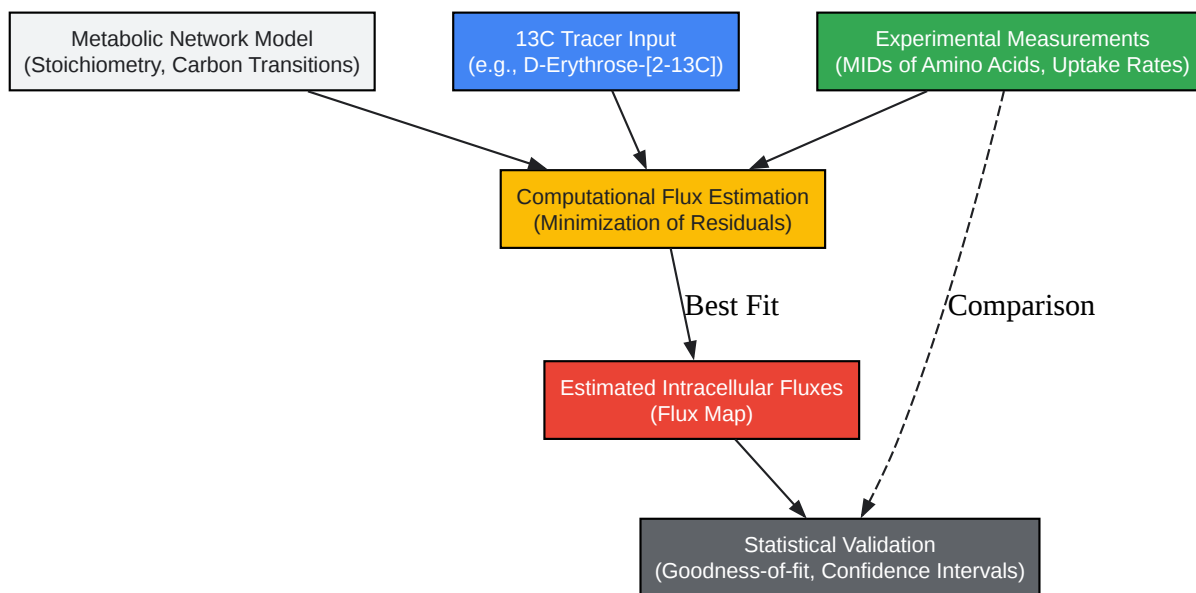
- **Derivatization:** Re-dissolve the dried amino acid hydrolysate in 50 μ L of pyridine. Add 50 μ L of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% t-BDMCS. Incubate at 70°C for 1 hour to create tert-butyldimethylsilyl (TBDMS) derivatives of the amino acids.
- **GC-MS Analysis:** Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS). Use a standard GC column and temperature gradient suitable for separating amino acid derivatives.
- **Data Acquisition:** Operate the MS in selective ion monitoring (SIM) or full scan mode to acquire the mass spectra for each amino acid. The data of interest is the mass isotopomer distribution (MID), which is the relative abundance of each mass isotopomer (M+0, M+1, M+2, etc.).

Data Presentation and Analysis

The primary data from the GC-MS analysis are the Mass Isotopomer Distributions (MIDs) for fragments of the derivatized amino acids. This data, along with biomass composition and extracellular uptake/secretion rates, is used as input for flux calculation software.

Logical Relationship in MFA

The core logic of ^{13}C -MFA is to use the measured labeling data to constrain a metabolic model and solve for the unknown fluxes.



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Caption: Logical data flow in a ^{13}C -Metabolic Flux Analysis experiment.

Representative Data Tables

The following tables show hypothetical but realistic data that could be obtained from an MFA experiment using D-Erythrose-[2- ^{13}C].

Table 1: Hypothetical Mass Isotopomer Distributions (MIDs) of Key Amino Acid Fragments

Amino Acid (Fragment)	Precursors	Mass Isotopomer	Wild-Type Strain (Relative Abundance)	Engineered Strain (Relative Abundance)
Phenylalanine	E4P + PEP	M+0	0.45	0.25
(m/z 336)	M+1	0.35	0.50	
M+2	0.15	0.20		
M+3	0.05	0.05		
Histidine	R5P	M+0	0.60	0.40
(m/z 440)	M+1	0.30	0.45	
M+2	0.10	0.15		
Alanine	Pyruvate	M+0	0.85	0.80
(m/z 260)	M+1	0.10	0.15	
M+2	0.05	0.05		

Note: MIDs are corrected for natural ^{13}C abundance. The "Engineered Strain" might have an upregulated PPP, leading to higher label incorporation into Phenylalanine and Histidine.

Table 2: Hypothetical Central Carbon Fluxes (Normalized to Erythrose Uptake Rate of 100)

Reaction / Pathway	Abbreviation	Wild-Type Strain (Relative Flux)	Engineered Strain (Relative Flux)
Pentose Phosphate Pathway			
Transketolase 1	TKT1	45.2 ± 3.1	65.8 ± 4.5
Transaldolase	TAL	30.5 ± 2.5	42.1 ± 3.3
Glycolysis			
Phosphofructokinase	PFK	60.1 ± 4.2	40.5 ± 3.8
Pyruvate Kinase	PYK	75.3 ± 5.0	55.2 ± 4.1
TCA Cycle			
Citrate Synthase	CS	35.6 ± 2.8	30.1 ± 2.5
Anaplerosis			
PEP Carboxylase	PPC	5.1 ± 0.8	8.9 ± 1.1
Biomass Synthesis			
Flux to Aromatic AAs	Shikimate	2.2 ± 0.2	8.5 ± 0.6

Note: Fluxes are estimated values with 95% confidence intervals. The "Engineered Strain" demonstrates a clear shift of carbon from glycolysis towards the PPP and aromatic amino acid synthesis.

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